4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-5-iodopyridine, the cyclization precursor can be obtained, followed by base-mediated conversion to the pyrrolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where halogenation or other substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes involved in diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For example, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the ATP-binding site of the receptor, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit significant biological activities, particularly as kinase inhibitors.
Pyrrolo[3,4-c]pyridine derivatives: Known for their broad spectrum of pharmacological properties, including analgesic, antidiabetic, and anticancer activities.
Pyrrolopyrazine derivatives: These compounds have shown various biological activities, including antimicrobial and anti-inflammatory effects. The uniqueness of this compound lies in its specific structural features and its potential as a versatile building block for synthesizing a wide range of bioactive molecules.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-8-4-7(5-12)11-9(8)2-3-10-6/h2-5,11H,1H3 |
InChI Key |
RJXHDTWVJGYYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=C(N2)C=O |
Origin of Product |
United States |
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